Molecular weight and formula of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
An In-Depth Technical Guide to 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-[2-(2-Ethylam...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, a molecule of interest in various scientific and industrial domains. This document elucidates its fundamental chemical properties, including its molecular weight and formula, and delves into its physicochemical characteristics, potential applications, and relevant safety considerations. The guide is intended to serve as a valuable resource for professionals in research and development, particularly those in the fields of drug development, materials science, and chemical synthesis.
Core Molecular and Physical Properties
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is a complex organic molecule featuring ether linkages, a secondary amine, and a primary alcohol functional group. These structural attributes contribute to its unique chemical behavior and physical properties.
Molecular Formula and Weight
The chemical structure of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol leads to the following molecular characteristics:
Molecular Formula: C8H19NO3
Molecular Weight: 177.24 g/mol
These values are derived from the constituent atoms and their arrangement within the molecule.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely available, its properties can be inferred from its structure and comparison with analogous compounds.
Property
Value (Predicted)
Notes
Appearance
Colorless to pale yellow liquid
Based on similar amino-ethoxy-ethanol derivatives.
Boiling Point
>200 °C
Expected to be high due to hydrogen bonding capabilities.
Solubility
Soluble in water and polar organic solvents
The presence of ether, amine, and hydroxyl groups enhances polarity.
Density
~1.0 g/mL
Typical for similar liquid organic compounds.
Structural and Chemical Insights
The unique arrangement of functional groups in 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol dictates its reactivity and potential applications.
Functional Group Analysis
The molecule's functionality is key to its utility:
Primary Hydroxyl (-OH): Allows for esterification, etherification, and other reactions typical of alcohols. It is a key site for derivatization.
Secondary Amine (-NH-): Provides a basic character and a site for reactions such as alkylation, amidation, and salt formation.
Ether Linkages (-O-): Contribute to the molecule's flexibility and ability to solvate cations.
Potential Applications in Research and Development
The versatile chemical nature of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol makes it a promising candidate for a variety of applications.
Pharmaceutical and Drug Delivery Systems
Amino-ethoxy-ethanol derivatives are increasingly explored in pharmaceutical sciences.[1] The hydrophilic nature of the ethoxy chains combined with the reactive amine and hydroxyl groups makes this molecule a potential building block for:
Drug Conjugation: The primary hydroxyl or secondary amine can be used to attach therapeutic agents, potentially improving their solubility and pharmacokinetic profiles.
PROTACs: Derivatives of amino-ethoxy-ethanol are being investigated for their use in Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic approach for targeted protein degradation.[1]
Excipients: Its properties may lend themselves to use as a solubilizing agent or stabilizer in drug formulations.
Materials Science and Polymer Chemistry
In the realm of materials science, this compound could serve as a:
Monomer or Cross-linking Agent: The bifunctional nature (amine and hydroxyl) allows it to be incorporated into polymer chains or to cross-link polymer networks, leading to materials with tailored properties.
Surface Modifier: The molecule can be grafted onto surfaces to alter their hydrophilicity, charge, and reactivity.
Synthesis and Manufacturing Considerations
The synthesis of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol can be approached through several established organic chemistry routes. A common method involves the reaction of a suitable chloro-ethoxy-ethanol derivative with ethylamine.
Illustrative Synthetic Pathway
A plausible synthetic route is the nucleophilic substitution of a chlorinated precursor with ethylamine.
Safety and Handling
As with any chemical substance, proper safety precautions are paramount when handling 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol. While a specific Material Safety Data Sheet (MSDS) is not available, guidelines can be established based on similar compounds.
Hazard Category
Precautionary Measures
Eye Contact
May cause serious eye irritation. Wear safety glasses or goggles.
Skin Contact
May cause skin irritation. Wear appropriate protective gloves.
Inhalation
Avoid inhaling vapors. Use in a well-ventilated area or with respiratory protection.
Ingestion
Do not ingest. If swallowed, seek immediate medical attention.
Conclusion
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is a molecule with significant potential across various scientific disciplines. Its unique combination of functional groups provides a platform for diverse chemical modifications, making it a valuable tool for researchers and developers. Further investigation into its properties and applications is warranted to fully unlock its capabilities.
| MW: 177.24 Da
Role: Heterobifunctional Linker (PROTACs, ADCs), Intermediate.[1]
This technical guide provides a rigorous analytical framework for characterizing 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol , a critical secondary amine-PEG linker used in bioconjugation.[1] Unlike simple solvents, this molecule presents unique analytical challenges due to its lack of UV chromophores, high polarity, and susceptibility to oxidative degradation. This guide synthesizes spectroscopic validation (NMR/MS) with quantitative purity assessments (HPLC-ELSD/CAD) to ensure "drug-grade" quality control.
Part 1: Molecular Architecture & Physicochemical Profile
Understanding the functional segmentation of the molecule is prerequisite to selecting the correct analytical methods.
Expert Insight: The triplet at ~2.78 ppm is the diagnostic peak for the secondary amine.[1] If this peak shifts or splits further, it indicates protonation or contamination with primary amines.
Reaction: Mix sample with Fmoc-Cl in borate buffer (pH 8.5) + Acetonitrile.[1]
Mechanism: Fmoc reacts with the secondary amine to form a carbamate, which absorbs strongly at 265 nm.
Analysis: Standard HPLC-UV.
Part 4: Functional Group Analysis (Titration)
While HPLC gives purity, it does not confirm the activity of the amine. Potentiometric titration is the self-validating method for functional content.[1]
Hydrophilicity assessment of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol linkers
Executive Summary The linker 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (often abbreviated as Ethyl-Amino-PEG2-OH ) represents a critical class of "solubility modulators" in Antibody-Drug Conjugates (ADCs) and PROTACs.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The linker 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (often abbreviated as Ethyl-Amino-PEG2-OH ) represents a critical class of "solubility modulators" in Antibody-Drug Conjugates (ADCs) and PROTACs.[1] Unlike neutral PEG spacers, the secondary ethylamine moiety introduces a pH-dependent ionization center (
), allowing the linker to act as a cationic solubilizer at physiological pH while retaining organic solubility for synthetic manipulation.
This guide addresses the specific challenge of assessing this molecule: it lacks a UV-active chromophore. Standard HPLC-UV methods fail without derivatization. Therefore, this protocol prioritizes Charged Aerosol Detection (CAD) and LC-MS/MS workflows to establish accurate
and Chromatographic Hydrophilicity Index (CHI) values.
The hydrophilicity of this linker is not static; it is dynamic based on the buffer pH. The following diagram illustrates the solvation mechanism you must replicate in your assay buffers.
Figure 1: The pH-dependent solvation switch. Assessments at pH 7.4 measure the cationic state (Node 1), while synthetic organic chemistry often operates near Node 3.
Experimental Protocols
Since the molecule is UV-invisible, we cannot use standard spectrophotometry. Two robust methods are presented below.
Protocol A: High-Throughput CHI Screen (HPLC-CAD)
Best for: Rapid ranking of multiple linker derivatives.[1]
Principle: The Chromatographic Hydrophilicity Index (CHI) correlates retention time on a C18 column with organic modifier percentage. We use Charged Aerosol Detection (CAD) because it detects all non-volatile analytes regardless of chromophores.
Calibration: Run a standard mixture of UV-active non-homologous compounds (Theophylline, Acetophenone, Propiophenone, Butyrophenone, Valerophenone) using UV detection to establish the CHI calibration curve (
).
Analyte Run: Inject 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (1 mg/mL in water) using the same gradient but switch to CAD detection.
Calculation: Use the retention time (
) from the CAD signal to calculate CHI using the calibration slope derived from step 1.
Note: Ensure the CAD and UV detectors are in series or account for the delay volume between them.
Protocol B: The "Gold Standard" Shake Flask (LC-MS/MS)
Best for: Definitive LogD determination for regulatory filing.[1]
Principle: Physical partitioning between n-octanol and buffered water, followed by mass spectrometric quantification.[1]
Step-by-Step Methodology:
Phase Pre-Saturation:
Mix n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) in a 1:1 ratio.
Shake vigorously for 24 hours.
Separate phases.[2] Use the "water-saturated octanol" and "octanol-saturated water" for the experiment.
Sample Preparation:
Dissolve the linker in the aqueous phase (pre-saturated PBS) to a concentration of 100 µM. Reasoning: The linker is highly hydrophilic; starting in octanol may lead to precipitation.
Partitioning:
In a glass vial, combine 1 mL of linker-solution (aqueous) and 1 mL of pre-saturated octanol.
Rotator: Mix for 1 hour at room temperature (avoid vigorous vortexing which creates emulsions).
Centrifugation: 3000 x g for 10 minutes to ensure complete phase separation.
Quantification (LC-MS/MS):
Carefully sample the top (octanol) and bottom (aqueous) layers.
Dilution: Dilute the octanol layer 10-fold with methanol to ensure compatibility with the MS source.
Analysis: Inject both phases into an LC-MS/MS (MRM mode).
This diagram outlines the decision tree for selecting the correct method based on the stage of drug development.
Figure 2: Strategic workflow for hydrophilicity assessment, prioritizing detection methods suitable for non-chromophoric linkers.
Troubleshooting & Optimization
Ion Pairing Effects: In HPLC, the cationic amine can interact with residual silanols on the column, causing peak tailing.
Fix: Use a "Charged Surface Hybrid" (CSH) column or add 0.1% Trifluoroacetic acid (TFA) if using low pH, or use high ionic strength Ammonium Acetate (10mM) at pH 7.4.[1]
MS Signal Suppression: PEG chains can suppress ionization of co-eluting compounds.
Fix: Ensure the divert valve sends the first 1 minute of void volume (containing salts) to waste.
pH Drift: The amine is a base. If the buffer capacity in the Shake Flask is too low, the linker itself may shift the pH, invalidating the
.
Fix: Use 50 mM PBS rather than 10 mM to buffer the amine effectively.
References
Valkó, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry.
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Chapter on Log D measurement protocols).
Burke, P. J., et al. (2017). "Optimization of a PEGylated Linker for Improved Pharmacokinetics and Tumor Growth Inhibition of Antibody-Drug Conjugates." Molecular Cancer Therapeutics.[1]
Enamine Ltd. (2024). "LogD/LogP Determination Protocols for Ionizable Compounds."
Literature review of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in drug delivery
An In-Depth Technical Guide to the Application of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in Advanced Drug Delivery Systems This guide provides a comprehensive technical overview of the synthesis, properties, and pote...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Application of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in Advanced Drug Delivery Systems
This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in the field of drug delivery. Directed at researchers, scientists, and professionals in drug development, this document explores the molecule's potential as a versatile building block for creating sophisticated, stimuli-responsive, and targeted drug delivery platforms. By drawing on established principles of polymer chemistry and nanoparticle functionalization, and by analogizing from closely related chemical structures, this guide offers a forward-looking perspective on how this compound can be leveraged to address current challenges in pharmaceutics.
Introduction: The Promise of Multi-Functional Linkers in Drug Delivery
The efficacy of a therapeutic agent is intrinsically linked to its delivery system. The ideal carrier should not only protect the drug from premature degradation but also ensure its release at the specific site of action in a controlled manner. This has led to the development of "smart" drug delivery systems that can respond to specific physiological or external stimuli. At the heart of many such systems are versatile molecular linkers that impart desired properties such as hydrophilicity, biocompatibility, and responsiveness.
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is a molecule of significant interest in this context. Its structure combines several key features:
An oligo(ethylene glycol) (OEG) backbone, known for its ability to confer hydrophilicity and a "stealth" effect, reducing non-specific protein adsorption and prolonging circulation times of drug carriers.[1]
A terminal hydroxyl group , which serves as a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the attachment of drugs, targeting ligands, or polymerizable groups.[2]
A secondary amine group , which can impart pH-responsiveness to the system. In acidic environments, such as those found in tumor tissues or endosomes, this amine can become protonated, leading to changes in the carrier's structure and triggering drug release.[3][4]
This unique combination of functionalities makes 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol a prime candidate for the development of advanced drug delivery vehicles, including nanoparticles and hydrogels.
Synthesis and Physicochemical Properties
While direct literature on the synthesis of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is sparse, its preparation can be reliably inferred from established methods for analogous compounds.[5][6] A plausible and efficient synthetic route is outlined below.
Proposed Synthesis of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
A common strategy for synthesizing similar amino-alcohols involves a multi-step process starting from a readily available precursor.
Figure 1: Proposed synthetic pathway for 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol.
Experimental Protocol: Synthesis of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Azidation: 2-[2-(2-Chloroethoxy)ethoxy]-ethanol is reacted with sodium azide (NaN3) in a suitable solvent like N,N-dimethylformamide (DMF) to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol.[7]
Tosylation: The hydroxyl group of the azido-intermediate is then protected with a tosyl group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This converts the hydroxyl group into a good leaving group.
Nucleophilic Substitution: The tosylated intermediate is subsequently reacted with ethylamine. The ethylamine acts as a nucleophile, displacing the tosyl group to form the desired secondary amine.
Reduction of Azide: The azide group is then reduced to a primary amine using a reducing agent such as triphenylphosphine followed by water, or through catalytic hydrogenation.
Purification: The final product is purified using standard techniques such as column chromatography.
Physicochemical Properties
The physicochemical properties of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol can be predicted based on its structure and data from analogous compounds.
Due to the hydrophilic OEG chain and polar functional groups.[1]
pKa of secondary amine
~9-10
Typical range for secondary amines, crucial for pH-responsiveness.
Applications in Drug Delivery
The versatile structure of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol opens up numerous possibilities for its incorporation into advanced drug delivery systems.
pH-Responsive Drug Delivery
The secondary amine in the molecule is a key feature for creating pH-sensitive drug carriers. At physiological pH (~7.4), the amine is largely deprotonated and less hydrophilic. However, in the acidic microenvironment of tumors (pH ~6.5) or within endosomes (pH ~5.0-6.0), the amine becomes protonated.[3] This change in charge can trigger drug release through several mechanisms:
Swelling of Hydrogels: When incorporated into a hydrogel network, the protonation of the amine groups leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell and release the encapsulated drug.[9][10]
Destabilization of Nanoparticles: In polymeric nanoparticles, the increased charge density upon protonation can lead to the disassembly of the nanoparticle structure, releasing the drug cargo.[11]
Cleavage of pH-Labile Linkers: The amine can be part of a pH-sensitive linkage, such as an imine bond, which is stable at neutral pH but hydrolyzes in acidic conditions.[12]
Figure 2: Mechanism of pH-responsive drug release from a nanoparticle functionalized with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol.
Thermo-Responsive Drug Delivery
Polymers containing oligo(ethylene glycol) side chains can exhibit a Lower Critical Solution Temperature (LCST), above which they undergo a phase transition from a soluble to an insoluble state.[13][14] This property can be harnessed for temperature-triggered drug release. By polymerizing a monomer derived from 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, it is possible to create thermo-responsive polymers.
The LCST of such polymers can be tuned by:
Length of the OEG chain: Shorter OEG chains generally lead to a lower LCST.
Copolymerization: Incorporating more hydrophobic or hydrophilic co-monomers can adjust the LCST to the desired temperature, for instance, slightly above physiological temperature for hyperthermia-induced drug release.[15]
Figure 3: Principle of thermo-responsive drug release from a hydrogel based on a polymer derived from 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol.
Biocompatibility and Stealth Properties
The oligo(ethylene glycol) component of the molecule is expected to confer excellent biocompatibility and "stealth" properties to drug delivery systems. PEGylation, the process of attaching PEG chains to surfaces, is a well-established method to:
Reduce Opsonization: Decrease the binding of plasma proteins, which marks foreign particles for clearance by the reticuloendothelial system.
Prolong Circulation Time: Increase the half-life of the drug carrier in the bloodstream, allowing more time for it to reach its target.[1]
Improve Biocompatibility: The hydrophilic and flexible nature of OEG chains minimizes interactions with cells, reducing cytotoxicity.[16]
While direct toxicity data for 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is not available, studies on related amine-containing polymers provide valuable insights. The cytotoxicity of cationic polymers is a concern, but it is highly dependent on the polymer's structure and molecular weight.[17] It is anticipated that the short OEG chain and the overall low molecular weight of this molecule, when used as a linker or part of a larger polymer, will result in a favorable toxicity profile.
Table of Cytotoxicity Data for Related Amine-Containing Polymers
Polymer/Compound
Cell Line
Cytotoxicity Assay
Key Findings
Reference
Poly(amidoamine)s (various structures)
HepG2, HL60
Not specified
Most were non-toxic, but cytotoxicity was structure-dependent.
These findings underscore the importance of careful design and empirical testing of any new drug delivery system incorporating amine functionalities.
Experimental Protocols for Characterization
To evaluate the potential of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in drug delivery, a series of in vitro characterization studies are essential.
Protocol: Functionalization of Gold Nanoparticles
This protocol describes the surface modification of gold nanoparticles (AuNPs) with a thiol-derivatized version of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol.
Synthesis of Thiol-Terminated Linker: The hydroxyl group of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol is reacted with a compound such as 11-mercaptoundecanoic acid in the presence of a coupling agent (e.g., DCC/DMAP) to form a thiol-terminated linker.
Preparation of AuNPs: Citrate-stabilized gold colloids are synthesized using a standard protocol or obtained commercially.[21]
Ligand Exchange: An excess of the thiol-terminated linker is added to the AuNP solution and stirred for 24 hours. The thiol groups will displace the citrate on the gold surface, forming a self-assembled monolayer.
Purification: The functionalized AuNPs are purified by repeated centrifugation and resuspension in a suitable buffer to remove excess linker.
Characterization: The successful functionalization is confirmed by techniques such as UV-Vis spectroscopy (monitoring the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.
Protocol: In Vitro Drug Release Study
This protocol outlines a method to assess the pH-responsive release of a model drug (e.g., doxorubicin) from functionalized nanoparticles.
Drug Loading: The drug is loaded into the nanoparticles, for example, by electrostatic interaction or by conjugation to the linker. The drug loading capacity is determined by separating the drug-loaded nanoparticles from the unloaded drug and quantifying the amount of drug in each fraction.[22]
Release Experiment Setup: Dialysis bags containing a known concentration of the drug-loaded nanoparticles are placed in release media at different pH values (e.g., pH 7.4 and pH 5.5) and incubated at 37°C with gentle shaking.
Sample Collection: At predetermined time points, aliquots of the release medium are collected, and the volume is replaced with fresh medium.
Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique, such as UV-Vis spectroscopy or fluorescence spectroscopy.
Data Analysis: The cumulative percentage of drug released is plotted against time for each pH condition to determine the release kinetics.
Conclusion and Future Perspectives
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol represents a highly promising, yet underexplored, building block for the next generation of drug delivery systems. Its inherent properties—hydrophilicity, biocompatibility, and dual functionality for pH-responsiveness and further chemical modification—position it as a valuable tool for creating sophisticated nanocarriers.
Future research should focus on:
Systematic Synthesis and Characterization: The development and thorough characterization of a range of polymers and copolymers derived from 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol to precisely tune their pH and/or temperature sensitivity.
In-depth Biocompatibility Studies: Comprehensive in vitro and in vivo toxicological evaluations to establish a clear safety profile.
Targeted Delivery Systems: The conjugation of targeting ligands (e.g., antibodies, peptides) to the hydroxyl terminus to create actively targeted drug delivery vehicles.
Combination Therapies: The development of carriers capable of co-delivering multiple therapeutic agents with different release profiles.
By leveraging the principles outlined in this guide, researchers can begin to unlock the full potential of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol and contribute to the advancement of more effective and personalized medicines.
References
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry.
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)
Thermoresponsive poly(oligo ethylene glycol acryl
Molecular configuration-mediated thermo-responsiveness in oligo(ethylene glycol)
Thermoresponsive Polyurethane Bearing Oligo(Ethylene Glycol) as Side Chain Without Polyol at Polymer Backbone Achieved Excellent Hydrophilic and Hydrophobic Switching. PubMed.
Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides.
In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. PubMed.
Conformation, Self-Organization and Thermoresponsibility of Polymethacrylate Molecular Brushes with Oligo(ethylene glycol)-block-oligo(propylene glycol) Side Chains. MDPI.
Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides. PubMed.
Anionic Oligo(ethylene glycol)-Based Molecular Brushes: Thermo- and pH-Responsive Properties. MDPI.
A pH-responsive polymer based on dynamic imine bonds as a drug delivery material with pseudo target release behavior. RSC Publishing.
In Vivo and In Vitro Cytotoxicity and Mutagenicity Considerations of Poly (Amido Amine) Dendrimer. Brieflands.
Evaluation of amino acid detachment and cytotoxicity of polymers....
Nano meets Biology: Structure and Function
Functionalized oligoethylene glycol. CD Biosynsis.
Smart Nanocarrier Based on Poly(oligo(ethylene glycol) methyl ether acrylate) Terminated pH-Responsive Polymer Brushes Grafted Mesoporous Silica Nanoparticles. MDPI.
pH Responsive Polymers in Drug Delivery. RJPT.
pH- and ion-sensitive polymers for drug delivery. PMC.
pH-responsive Nanoparticles for Drug Delivery. PMC.
PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI.
Exploring the Synthesis Potential of 2-"[2-(2-Aminoethoxy)ethoxy]"ethanol. PR Newswire.
Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Gold Nanoparticles Decorated with Oligo(ethylene glycol) Thiols: Protein Resistance and Colloidal Stability†. The Schreiber Group.
Numerical Simulations of in Vitro Nanoparticle Toxicity – the Case of Poly(amido amine) Dendrimers.. Arrow@TU Dublin.
Controlled surface modification with poly(ethylene)glycol enhances diffusion of PLGA nanoparticles in human cervical mucus. PMC.
Characterisation and controlled drug release from a novel two-phase hydrogel system. Inderscience Publishers.
Cytotoxicity and in vitro characterization studies of synthesized Jeffamine-cored PAMAM dendrimers. Taylor & Francis Online.
Synthesis of 2-(2-aminoethoxy) ethanol.
Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino....
Current Understanding of Hydrogel for Drug Release and Tissue Engineering. PMC.
Designing hydrogels for controlled drug delivery. PMC.
The synthesis method of 2-(2-Aminoethoxy)ethanol. ChemicalBook.
Oligo(ethylene glycol) Methacrylate Copolymer-Modified Liposomes for Temperature-Responsive Drug Delivery System. MDPI.
Controlled drug release from hydrogel nanoparticle networks.
Surface modification by poly(ethylene glycol) with different end-grafted groups: Experimental and theoretical study | Request PDF.
Oligo(ethylene glycol) Methacrylate Copolymer-Modified Liposomes for Temperature-Responsive Drug Delivery System. PubMed.
Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI.
Versatile oligo(ethylene glycol)-based biocompatible microgels for loading/release of active bio(macro)molecules. PubMed.
Drug‐loading and release characteristics of our carriers. a)....
Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy). US EPA.
Revolutionizing Targeted Protein Degradation: Application Notes for the PROTAC Linker 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The PROTAC Revolution and the Central Role of the Linker Proteolysis-targeting chimeras (PRO...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action. Instead of merely blocking a protein's function, PROTACs orchestrate its complete removal by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[2][3]
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy.[4] Its length, composition, and flexibility profoundly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[5][6] Among the various linker classes, those based on polyethylene glycol (PEG) have gained prominence for their ability to impart favorable characteristics.[7][8] This guide provides a detailed exploration of a specific PEG-based linker, 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol, and its application in the synthesis and evaluation of novel PROTACs.
The Strategic Advantage of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol as a PROTAC Linker
The selection of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol as a PROTAC linker offers several distinct advantages rooted in its unique chemical structure. This bifunctional molecule possesses a terminal ethylamino group for covalent attachment to an E3 ligase ligand or POI warhead, and a terminal hydroxyl group that can be further functionalized if needed. The core of the linker is a short, hydrophilic PEG chain.
Key Physicochemical and Functional Attributes:
Enhanced Solubility: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG backbone in 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol significantly improves the overall solubility of the resulting PROTAC, facilitating formulation and enhancing bioavailability.[7][9]
Optimized Flexibility and Ternary Complex Formation: The flexible ethylene glycol units allow the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive ternary complex geometry.[9] This conformational adaptability is crucial for bringing the POI and E3 ligase into the correct orientation for efficient ubiquitin transfer.[5]
Tunable Pharmacokinetics: The PEG component can influence the pharmacokinetic profile of the PROTAC. PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[7]
Synthetic Tractability: The terminal ethylamino group provides a readily available nucleophile for straightforward amide bond formation with a carboxylic acid-functionalized binding moiety, a common synthetic handle in drug discovery.[2][10]
Physicochemical Properties of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the key steps from ternary complex formation to target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Protocol: Constructing a PROTAC with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
This section provides a representative, two-part protocol for the synthesis of a model PROTAC. This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) with the ethylamino group of the linker, followed by conjugation to a POI-binding moiety.
Part 1: Coupling of E3 Ligase Ligand to the Linker
This protocol details the formation of an amide bond between a carboxylic acid-bearing E3 ligase ligand and the 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol linker.
Application Note: Selective N-Acylation of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol with Activated Esters
Abstract & Scope This technical guide details the procedure for reacting 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (N-ethyl-PEG2-alcohol) with N-hydroxysuccinimide (NHS) activated esters. This specific amine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the procedure for reacting 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (N-ethyl-PEG2-alcohol) with N-hydroxysuccinimide (NHS) activated esters. This specific amine derivative is a critical building block in the synthesis of PROTAC linkers and Antibody-Drug Conjugates (ADCs).
The core challenge in this reaction is chemoselectivity . The molecule contains two nucleophiles: a secondary amine and a primary hydroxyl group. While amines are generally more nucleophilic, the steric hindrance of the N-ethyl group reduces the reaction rate compared to primary amines, potentially allowing competitive O-acylation at the hydroxyl site if conditions are uncontrolled. This protocol establishes a self-validating workflow to ensure exclusive N-acylation.
Mechanistic Principles
Reaction Kinetics & Selectivity
The reaction follows a Nucleophilic Acyl Substitution mechanism.[1] The secondary amine of the PEG linker attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. The NHS group acts as a good leaving group, resulting in a stable amide bond.[2]
Nucleophile: Secondary amine (
). pKa 10.5-11.0.
Electrophile: Activated Ester (NHS/TFP).
Competitor: Primary Hydroxyl (
). pKa 16.
Expert Insight: Although the secondary amine is more basic and nucleophilic than the hydroxyl, the N-ethyl group introduces steric bulk. In aqueous buffers, this can slow the reaction enough that hydrolysis of the NHS ester becomes a competing factor.[3] Therefore, anhydrous organic conditions are strictly recommended over aqueous buffers for this specific small-molecule synthesis to eliminate hydrolysis and maximize yield.
Reaction Scheme (Graphviz)
Figure 1: Mechanism of secondary amine acylation. The steric bulk of the ethyl group requires optimized stoichiometry to prevent side reactions.
Materials & Equipment
Reagents
Component
Specification
Role
Amine Linker
2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Nucleophile (Linker)
Activated Ester
NHS or TFP Ester of Target Payload
Electrophile
Solvent
Anhydrous DMF or DCM
Reaction Medium
Base
DIPEA (N,N-Diisopropylethylamine)
Proton Scavenger
Quench
Hydroxylamine or Ethanolamine
Scavenges excess ester
Equipment
LC-MS (ESI source) for monitoring.
Flash Chromatography system (C18 column recommended).
Inert gas line (Nitrogen/Argon).
Experimental Protocol
Phase 1: Preparation
Dry Solvents: Ensure DMF or DCM is anhydrous (water content < 50 ppm). Water will hydrolyze the NHS ester, consuming the reagent before it reacts with the secondary amine.
Stoichiometry Calculation:
Target a 1:1.1 ratio (Amine : NHS Ester).
Note: Unlike primary amines where excess ester is common, avoid large excesses here to prevent forcing the reaction onto the hydroxyl group (O-acylation).
Phase 2: Reaction Setup
Dissolve 1.0 equivalent of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol in anhydrous DMF (Concentration: 0.1 M).
Add 1.5 equivalents of DIPEA (Base).
Why? The base ensures the secondary amine remains deprotonated and nucleophilic.
Add 1.1 equivalents of the NHS-Activated Ester.
Flush the vial with Nitrogen/Argon and cap tightly.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of heterobifunctional crosslinkers using ethylamino-PEG3-alcohol
Content Type: Application Note & Protocol Guide
Executive Summary
This technical guide details the synthetic strategies for converting N-Ethyl-3,6,9-trioxadecan-1-amine (Ethylamino-PEG3-alcohol) into high-purity heterobifunctional crosslinkers. While standard PEG linkers often utilize primary amines, the N-ethyl secondary amine offers distinct advantages in drug discovery, particularly for Proteolysis Targeting Chimeras (PROTACs). The ethyl group reduces the basicity of the amine, prevents the formation of bis-alkylated byproducts during conjugation, and improves the lipophilicity profile of the final construct.
This document provides validated protocols for transforming the hydroxyl terminus of this building block into electrophilic (NHS ester, Carboxyl) or bioorthogonal (Azide) handles while preserving the amine functionality through orthogonal protection strategies.
Strategic Synthesis Roadmap
The core challenge in utilizing Ethylamino-PEG3-alcohol is the nucleophilicity of the secondary amine. Direct activation of the alcohol (e.g., with sulfonyl chlorides or oxidants) without protection will lead to polymerization or N-oxidation. Therefore, a Boc-protection-first strategy is the industry standard for high-fidelity synthesis.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthesis pathways from Ethylamino-PEG3-Alcohol to activated heterobifunctional linkers.
Before modifying the hydroxyl group, the secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic oxidation conditions and facile removal with TFA.
Dissolve Ethylamino-PEG3-alcohol in anhydrous DCM (0.1 M concentration).
Add TEA and cool the solution to 0°C in an ice bath.
Add
dropwise (dissolved in minimal DCM) over 15 minutes.
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
QC Check: Monitor TLC (5% MeOH in DCM). Ninhydrin stain will be negative for the product (secondary amines stain faintly, but Boc-amines do not stain).
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over
, filter, and concentrate.
Yield: Expect >95% as a colorless oil.
Protocol 2: Oxidation to Carboxylic Acid (TEMPO/BAIB Method)
Why this method? Jones reagent is too harsh for polyethers (acid cleavage risk). TEMPO/NaOCl can lead to chlorinated side products. The TEMPO/BAIB (Bis-acetoxy iodobenzene) system is mild, selective for primary alcohols, and operates at neutral pH [1].
Reagents:
N-Boc-N-Ethyl-PEG3-alcohol (from Protocol 1)
TEMPO (0.2 equiv - catalytic)
BAIB (2.2 equiv - stoichiometric oxidant)
Solvent: Acetonitrile (ACN) / Water (1:1 v/v)
Step-by-Step:
Dissolve the Boc-protected alcohol in ACN/Water (1:1).
Add TEMPO (20 mol%) and stir until dissolved.
Add BAIB (2.2 equiv) in one portion. The reaction may turn slightly yellow/orange.
Stir at RT for 4–6 hours.
Validation: Monitor by LC-MS. Look for the mass shift:
(loss of 2H, gain of O).
Quench: Add 10% aqueous
to quench excess oxidant.
Extraction: Acidify to pH 3 with dilute HCl (carefully, to avoid Boc removal) and extract immediately with Ethyl Acetate (
).
Purification: Silica gel chromatography is recommended to remove iodobenzene byproducts.
Protocol 3: Activation to NHS Ester (Amine-Reactive)
This step converts the carboxylic acid into an active ester, ready to react with lysine residues on antibodies or primary amines on E3 ligase ligands (e.g., Thalidomide-NH2).
Reagents:
N-Boc-N-Ethyl-PEG3-COOH (from Protocol 2)
N,N'-Disuccinimidyl carbonate (DSC) (1.2 equiv)
Triethylamine (TEA) (1.5 equiv) or Pyridine
Solvent: Anhydrous DCM or DMF
Step-by-Step:
Dissolve the acid in anhydrous DCM.
Add TEA, followed by DSC.
Stir at RT for 3–12 hours.
Critical Note: NHS esters are hydrolytically unstable. Avoid aqueous workup if possible.
Purification: Precipitate the product using cold diethyl ether or purify via rapid flash chromatography (0.5% acetic acid in eluent to stabilize).
Storage: Store under Argon at -20°C.
Protocol 4: Conversion to Azide (Click Chemistry Handle)
For "Click" chemistry (CuAAC), the alcohol is converted to an azide via a mesylate intermediate.
Step-by-Step:
Mesylation: React N-Boc-N-Ethyl-PEG3-alcohol with Methanesulfonyl Chloride (MsCl, 1.2 equiv) and TEA (1.5 equiv) in DCM at 0°C for 2 hours. Wash with water and brine.[1]
Azidation: Dissolve the crude mesylate in DMF. Add Sodium Azide (
, 2.0 equiv).
Heat: Stir at 60°C for 4–6 hours.
Safety:
is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) in the heating step to avoid forming explosive diazidomethane. Use DMF or DMSO.
Workup: Dilute with water, extract with Ether/EtOAc.
Analytical Data & Validation (QC)
To ensure the integrity of the linker, the following NMR signatures must be verified.
Functional Group
1H NMR Signature (400 MHz, CDCl3)
Diagnostic Shift
N-Ethyl (Boc)
Quartet at ~3.30 ppm
Confirms ethyl group presence; broadening indicates rotamers from Boc.
PEG Backbone
Multiplet at 3.50 – 3.70 ppm
Integral should match 12 protons (for PEG3).
Terminal -CH2-OH
Triplet at ~3.75 ppm
Disappears upon oxidation or mesylation.
Terminal -CH2-COOH
Singlet at ~4.15 ppm (alpha to C=O)
Appears after Protocol 2.
Terminal -CH2-N3
Triplet at ~3.40 ppm
Distinct upfield shift from mesylate/alcohol.
Application Context: PROTAC Assembly
The N-Ethyl-PEG3 linker is particularly valuable when connecting Cereblon ligands (Pomalidomide) to kinase inhibitors.
Why N-Ethyl?
Many PROTACs fail due to poor solubility or rapid metabolism.
Solubility: The tertiary amide formed after conjugation (Linker-N(Et)-CO-Ligand) prevents hydrogen bond donation, often improving membrane permeability compared to secondary amides [2].
Conformation: The ethyl group adds steric bulk that can restrict the flexibility of the linker, potentially freezing the Ternary Complex (POI-PROTAC-E3) in a productive conformation for ubiquitination [3].
Figure 2: Assembly of a Cereblon-targeting PROTAC using the synthesized linker.
References
Epp, J. B., & Widlanski, T. S. (1999).[2] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link
Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052. Link
Maple, H. J., et al. (2019). PROTAC Linkers: The Difference Between Binding and Degradation. BroadPharm Application Notes. Link
Vojkovsky, T., et al. (2016).[3] Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. Polymer, 104, 20-28. Link
Broad Institute. (2022).[4][5] PROTAC Linker Library Synthesis Protocols. Broad Institute Chemical Biology Platform. Link
Functionalizing nanoparticles with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Application Note: High-Efficiency Surface Functionalization of Nanoparticles with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol Executive Summary This guide details the protocol for functionalizing carboxylated nanoparticle...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Surface Functionalization of Nanoparticles with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Executive Summary
This guide details the protocol for functionalizing carboxylated nanoparticles (NPs) with 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (henceforth referred to as Et-PEG3-OH ).
Unlike standard primary amine PEGylation, this ligand utilizes a secondary ethylamine for conjugation. Upon reaction with activated carboxyl groups, it forms a tertiary amide bond . Tertiary amides exhibit superior hydrolytic and enzymatic stability compared to the secondary amides formed by primary amines. Furthermore, the short triethylene glycol (PEG3) spacer provides "stealth" properties—reducing protein opsonization and improving colloidal stability—without the hydrodynamic bulk associated with high-molecular-weight PEGs.
Key Applications:
Charge Neutralization: Shifting negative surface potentials to near-neutral to improve cellular uptake.
Stealth Engineering: Reducing reticuloendothelial system (RES) clearance.[1]
Surface Passivation: Creating a hydrophilic hydroxyl-terminated surface to prevent aggregation.
Chemical Mechanism & Rationale
The functionalization relies on Carbodiimide Crosslinking Chemistry (EDC/NHS) .[2]
Activation: The carboxyl groups (-COOH) on the nanoparticle surface are activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.[2]
Stabilization: Sulfo-NHS (N-hydroxysulfosuccinimide) reacts with the intermediate to form a semi-stable amine-reactive Sulfo-NHS ester.
Conjugation (The Critical Step): The secondary amine of the Et-PEG3-OH attacks the carbonyl carbon of the NHS ester.
Note: Secondary amines are excellent nucleophiles due to the inductive effect of the ethyl group, provided steric hindrance is low (which is true for this linear molecule).
Result: Formation of a hyper-stable tertiary amide linkage and a hydrophilic hydroxyl surface tail.
Reaction Pathway Diagram
Figure 1: Step-wise reaction pathway from carboxyl activation to tertiary amide formation.
Experimental Protocol
Target Substrate: Carboxylated PLGA Nanoparticles or Citrate-Gold NPs (pre-treated with Mercaptoundecanoic Acid).
Ligand: 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol (MW ~191.27 g/mol ).
Materials Required
Nanoparticles: 1 mL of Carboxyl-NPs (10 mg/mL) in water.
Activation Buffer: 50 mM MES, pH 6.0 (Do not use PBS; phosphate competes with EDC).
Coupling Buffer: 1X PBS or 100 mM HEPES, pH 7.4.
EDC: Freshly prepared 100 mM solution in Activation Buffer.
Sulfo-NHS: Freshly prepared 100 mM solution in Activation Buffer.
Ligand Stock: Et-PEG3-OH dissolved in Coupling Buffer (10 mg/mL).
Purification: Amicon Ultra Centrifugal Filters (MWCO depends on NP size, typically 10kDa or 30kDa).
Step-by-Step Procedure
Phase 1: Surface Activation
Buffer Exchange: Wash 1 mL of NPs into Activation Buffer (MES pH 6.0) using centrifugal filtration (3000 x g, 15 min). Resuspend to 1 mL.[3]
Why? EDC hydrolysis is minimized at pH 5.0–6.0.
Add Crosslinkers: Add 100 µL of EDC stock and 100 µL of Sulfo-NHS stock to the NP suspension.
Molar Ratio: Aim for a large excess (at least 1000:1 EDC:NP) to ensure saturation of surface carboxyls.
Incubate: Mix gently (rocker or shaker) for 15 minutes at room temperature.
Critical: Do not vortex vigorously; shear force can aggregate activated NPs.
Phase 2: Ligand Conjugation
Remove Excess EDC: Rapidly pass the activated NPs through a desalting column (e.g., PD-10) or perform one quick centrifugal wash with Coupling Buffer (pH 7.4) .
Why? Residual EDC can crosslink proteins or hydrolyze. However, for small ligands like Et-PEG3-OH, a "one-pot" method is often acceptable if the pH is raised immediately. Best practice is to wash.
Add Ligand: Resuspend NPs in 900 µL Coupling Buffer. Immediately add 100-200 µL of Et-PEG3-OH stock .
Stoichiometry: Use a 50-fold molar excess of ligand relative to estimated surface carboxyl groups to drive the reaction to completion.
Reaction: Incubate for 2 to 4 hours at room temperature under constant rotation.
Note: Secondary amines react slightly slower than primary amines due to steric factors; 4 hours ensures maximum coverage.
Phase 3: Purification & Storage
Wash: Centrifuge the NPs (speed optimized for NP size) and remove the supernatant.
Resuspend: Resuspend in 1X PBS or DI water.
Repeat: Perform 3 total wash cycles to remove unbound Et-PEG3-OH.
Final Storage: Store at 4°C. Do not freeze unless cryoprotectant (sucrose/trehalose) is added.
Validation & Quality Control (Self-Validating Systems)
Successful conjugation must be verified using orthogonal analytical techniques.
Metric
Technique
Expected Result (Success Criteria)
Failure Mode Indicator
Surface Charge
Zeta Potential
Shift from Highly Negative to Neutral/Slightly Negative. Example: -45 mV (COOH) -5 to -10 mV (PEG-OH).
No change in potential indicates failed activation or hydrolysis of NHS ester before ligand addition.
Hydrodynamic Size
DLS
Increase of 1–3 nm. The PEG3 chain is short; massive size increases indicate aggregation, not conjugation.
Appearance of Amide I (1640 cm⁻¹) and Amide II bands. Disappearance of NHS ester peaks (1780 cm⁻¹).
Retention of carboxyl peaks (1700 cm⁻¹) without amide bands.
Ligand Density
TNBS Assay
Not applicable directly (TNBS detects primary amines). Use Ellman's reagent back-titration if a thiol-tracer was used, or ¹H-NMR in D₂O (look for ethyl triplet at ~1.1 ppm).
Absence of ethyl signals in NMR of purified NPs.
Troubleshooting Guide
Issue: Nanoparticles aggregate during activation.
Cause: Neutralization of surface charge by EDC reduces electrostatic repulsion.
Solution: Add 0.05% Tween-20 to the activation buffer or reduce activation time to 10 minutes.
Cause: Hydrolysis of the NHS-ester before the amine could react.
Solution: Ensure the pH shift from 6.0 (Activation) to 7.4 (Coupling) is rapid. Increase the concentration of Et-PEG3-OH.
Issue: "Jelly" pellet after centrifugation.
Cause: The PEG layer is highly hydrated.
Solution: Centrifuge at higher speeds or for longer times. Do not aspirate the "fluffy" layer on top of the hard pellet; that is often the functionalized NP fraction.
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and amine reactivity).
Jokerst, J. V., et al. (2011). "Nanoparticle PEGylation for imaging and therapy." Nanomedicine, 6(4), 715–728.[1] (Discusses the impact of PEG length and surface density on stealth properties).
Bartczak, D., & Kanaras, A. G. (2011). "Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling." Langmuir, 27(16), 10119–10123. (Protocol basis for carboxyl-amine coupling on NPs).
PubChem. (n.d.). "2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol Compound Summary." (Verification of chemical structure and properties).
Troubleshooting esterification of the hydroxyl group in ethylamino-PEG3-alcohol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the ester...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of the terminal hydroxyl group on bifunctional linkers like ethylamino-PEG3-alcohol. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction outcomes.
Introduction: The Challenge of Selective Esterification
Ethylamino-PEG3-alcohol is a valuable heterobifunctional linker, possessing a primary amine and a primary alcohol. While this offers great versatility, selectively targeting the hydroxyl group for esterification in the presence of the more nucleophilic amine is a common challenge. This guide will address the critical parameters and common pitfalls associated with this reaction, focusing on carbodiimide-mediated coupling, a widely used method for this transformation.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my esterification yield low when reacting a carboxylic acid with ethylamino-PEG3-alcohol?
Low yields often stem from one of three primary issues:
Competitive Amide Formation: The primary amine is inherently more nucleophilic than the primary alcohol and will react preferentially with an activated carboxylic acid to form a stable amide bond.[3]
Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea or NHS-ester) is susceptible to hydrolysis in aqueous or protic environments, reverting it to the unreactive carboxylic acid.[2][4]
Inefficient Carboxylic Acid Activation: The coupling reagents (e.g., EDC, DCC) may be old or partially hydrolyzed from improper storage, leading to incomplete activation.[4]
Q2: Can I perform this reaction in a single "one-pot" step?
While a one-pot reaction is possible, it often leads to a mixture of products due to the competing nucleophilicity of the amine.[4] A two-step approach, where the carboxylic acid is first activated (e.g., with EDC/NHS) before the addition of the PEG-alcohol, can sometimes offer better control but does not eliminate the challenge of selectivity.[4] The most critical factor for success is managing the reaction pH.
Q3: What is the optimal pH for this reaction?
This is the most critical parameter for achieving selectivity.
Amine Reactivity: The reaction between an activated ester (like an NHS-ester) and a primary amine is most efficient at a slightly alkaline pH of 7.2-8.5, where the amine is deprotonated and highly nucleophilic.[3][4][5]
Esterification: Carbodiimide-mediated esterification is often more efficient under slightly acidic to neutral conditions (pH 4.5-7.0).[6]
To favor esterification, running the reaction at a pH between 6.0 and 7.0 is a good starting point. At this pH, a significant portion of the ethylamino group will be protonated (as -NH3+), rendering it non-nucleophilic and unable to compete with the hydroxyl group.
Q4: Which coupling agent is better, EDC or DCC?
Both EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) activate carboxylic acids via the same mechanism.[1] The choice depends on your reaction solvent and purification strategy:
EDC: Is water-soluble. The urea byproduct (EDU) is also water-soluble, making it easy to remove with an aqueous wash. This makes EDC the preferred choice for reactions in aqueous buffers or for bioconjugation.[2][7]
DCC: Is soluble in organic solvents (DCM, DMF). The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out, which requires removal by filtration.[7][8]
Core Reaction Principles & Mechanism
The most common method for this esterification is the Steglich esterification, which uses a carbodiimide (like EDC or DCC) and an additive, typically N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP).[9]
The mechanism involves two key stages:
Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.
Nucleophilic Attack & Coupling:
The Role of NHS: To prevent side reactions and increase efficiency, NHS is added. It rapidly reacts with the O-acylisourea to form a semi-stable NHS-ester. This activated ester is less susceptible to hydrolysis and is the key intermediate for the coupling reaction.[2][7]
Competitive Coupling: Both the hydroxyl and amino groups of the ethylamino-PEG3-alcohol can then attack the NHS-ester. Our goal is to create conditions (primarily through pH control) that favor the attack by the hydroxyl group to form the desired ester linkage, while minimizing the attack by the amine that leads to the amide side-product.
Caption: Reaction mechanism for selective esterification.
Troubleshooting Guide: Common Issues & Solutions
This table outlines common problems encountered during the esterification of ethylamino-PEG3-alcohol, their probable causes, and actionable solutions based on established chemical principles.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Degraded Coupling Reagents: EDC and DCC are moisture-sensitive.[4] 2. Hydrolysis of Activated Ester: Reaction conditions are too aqueous or reaction time is too long at a pH where hydrolysis is significant.[4] 3. Incorrect Stoichiometry: Insufficient molar excess of the carboxylic acid or coupling agents.[10][11]
1. Use fresh, properly stored EDC/DCC. Purchase in small quantities and store in a desiccator. 2. Perform the reaction in a suitable anhydrous organic solvent (e.g., DCM, DMF). If aqueous buffer is required, prepare activated ester immediately before use. Consider lowering the temperature (e.g., 4 °C) to slow hydrolysis. 3. Start with a 1.1 to 1.5-fold molar excess of the carboxylic acid and coupling agents relative to the PEG-alcohol.
Predominant Amide Formation
Incorrect pH: The reaction pH is too high (typically >7.5), causing the amine to be deprotonated and highly nucleophilic, outcompeting the alcohol.[3][4]
Adjust pH to 6.0-7.0. Use a buffer like MES or phosphate. This protonates the amine, effectively "protecting" it and allowing the hydroxyl group to be the primary nucleophile.
Multiple Products Observed (by HPLC/MS)
1. Mixture of Ester and Amide: As described above. 2. N-Acylurea Formation: The O-acylisourea intermediate rearranged before reacting with the PEG-alcohol. This is more common when NHS is omitted.[7] 3. Di-PEGylation (if dicarboxylic acid is used): Both ends of the acid have reacted.
1. Optimize pH for selectivity. 2. Always use an additive like NHS or HOBt with EDC/DCC to trap the reactive intermediate and improve coupling efficiency.[7] 3. Use a large excess of the dicarboxylic acid to favor mono-substitution, followed by purification.
Difficulty Purifying Product
Similar Properties of Reactants and Products: The PEG linker imparts high water solubility to all species, making standard organic extraction difficult.[12] The desired product, side-product, and starting PEG have similar sizes.
1. Reversed-Phase HPLC (RP-HPLC): This is often the most effective method, as it can separate molecules based on the subtle polarity differences between the starting material, ester product, and amide side-product.[] 2. Size Exclusion Chromatography (SEC): Useful for removing small molecule impurities (EDC, NHS, urea byproducts) but may not resolve the desired product from the amide side-product.[] 3. Precipitation: If the product is sufficiently large and less polar than the starting PEG, precipitation in a cold non-solvent like diethyl ether or pentane can be effective.[12][14]
Detailed Experimental Protocols
Protocol 1: Carboxylic Acid Activation (Formation of NHS-Ester)
This protocol is performed in an anhydrous organic solvent.
Reagent Preparation: Dissolve your carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
EDC Addition: Add EDC•HCl (1.1 eq) to the cooled solution while stirring. Allow the reaction mixture to stir at 0 °C for 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting carboxylic acid. The resulting solution contains the activated NHS-ester.
Protocol 2: Coupling to Ethylamino-PEG3-Alcohol
PEG-Alcohol Preparation: In a separate flask, dissolve the ethylamino-PEG3-alcohol (1.2 eq) in the reaction buffer of choice (e.g., 100 mM MES buffer, pH 6.5).
Coupling Reaction: Slowly add the activated NHS-ester solution (from Protocol 1) dropwise to the stirring PEG-alcohol solution.
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction by HPLC or LC-MS to track the formation of the desired product and the consumption of the starting materials.[15][16]
Quenching: Once the reaction is deemed complete, quench any remaining active esters by adding a small amount of an amine-containing buffer like Tris or by adding hydroxylamine.
Purification: Proceed immediately to purification (e.g., RP-HPLC) to separate the desired ester product from unreacted starting materials and the amide side-product.
Analytical & Purification Strategies
A robust analytical workflow is essential for successful troubleshooting and validation.
Caption: A typical experimental and analytical workflow.
Reaction Monitoring: Use Reversed-Phase HPLC (RP-HPLC) to track the disappearance of starting materials and the appearance of new peaks.[17] This provides real-time data to determine if the reaction is proceeding, stalled, or complete.
Product Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the product peaks, allowing you to distinguish between the desired ester, the amide side-product, and other potential adducts.
Structural Confirmation & Purity: Proton NMR (¹H NMR) is the gold standard for confirming the final structure. The formation of an ester bond will result in a characteristic downfield shift of the methylene protons adjacent to the PEG oxygen (-CH₂-O-CO-R).[18] Integration of key peaks can also be used to assess purity and the ratio of ester to amide product.[18]
References
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
Analytical Measurement of PEGylated Molecules.
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
PEGylation Chemistry.
(PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
Activated PEGs for carboxyl PEGyl
Site-Specific PEGyl
PEGylated Protein Purific
Esterification of Polyethylene Glycols. Marcel Dekker, Inc.
A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis. Benchchem.
Amide coupling Protocol for Amino PEG. AxisPharm.
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
strategies to improve the efficiency of Amino-PEG10-OH coupling. Benchchem.
Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degrad
Coupling Reagents. Aapptec Peptides.
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
Carbodiimide Crosslinker Chemistry: EDC and DCC.
PEGylation and PEGyl
common mistakes to avoid with m-PEG20-alcohol. Benchchem.
Esterification of oleic acic and PEG.
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology.
Technical Support Center: Solubility & Conjugation Guide for 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
[1][2][3] Introduction: The "Short-PEG" Paradox As a Senior Application Scientist, I frequently encounter a specific frustration regarding 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol : researchers select this linker to en...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction: The "Short-PEG" Paradox
As a Senior Application Scientist, I frequently encounter a specific frustration regarding 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol : researchers select this linker to enhance the hydrophilicity of a hydrophobic payload (e.g., PROTAC warhead, ADC cytotoxin), only to find the final conjugate precipitates or "oils out" uncontrollably.
This molecule is a heterobifunctional PEG3 linker featuring a secondary ethylamine and a terminal hydroxyl . Its behavior is governed by two critical factors often overlooked during experimental design:
The Basicity Switch: The secondary amine is highly soluble due to protonation at physiological pH. However, if your conjugation chemistry converts this amine into an amide (e.g., reacting with an NHS ester), you effectively "switch off" this solubility handle, leaving you with a neutral, less soluble tether.
The "Brick Dust" Overpower: A PEG3 chain is relatively short (~12-15 Å).[1][2] It often lacks the thermodynamic radius of hydration required to shield large, planar, hydrophobic payloads, leading to aggregation.
This guide provides the technical causality and self-validating protocols to resolve these issues.
Q: My reaction mixture turned cloudy/precipitated immediately upon adding the linker to my activated ester. Why?
Diagnosis:Solvent Polarity Mismatch & pKa Shock.
The linker is a polar oil; your activated ester (payload-NHS) is likely dissolved in a non-polar organic solvent (DCM, DMF).[1][3][2]
The Mechanism: The secondary amine reacts rapidly. If the resulting conjugate is less soluble than the reactants (common when the amine charge is neutralized to an amide), it crashes out.
The Fix:
Switch Solvent System: Move to a high-dielectric aprotic solvent.[1][3][2] Use DMSO or NMP instead of DCM/DMF.
Base Management: If using DIPEA/TEA, ensure it is not in large excess.[2] The secondary amine of the linker is nucleophilic enough on its own. Excess base can induce hydrolysis of your NHS ester before the linker reacts.
Q: The reaction yields are low, and I see a lot of hydrolyzed starting material.
Diagnosis:Hygroscopic Deactivation.
This specific linker (PEG-Alcohol) is extremely hygroscopic.[1][3][2] It absorbs atmospheric water rapidly, which then acts as a competing nucleophile against your activated ester.
Protocol:
Dry the linker under high vacuum (0.1 mbar) for 4 hours with P₂O₅ or activated molecular sieves before use.[2]
Perform the reaction under strictly inert atmosphere (Argon/Nitrogen).
Category B: Post-Conjugation Solubility (The "Crash Out")[3]
Q: I successfully synthesized the conjugate, but it won't dissolve in aqueous buffer (PBS) for my biological assay.
Diagnosis:Loss of Ionizable Center.
You likely formed an amide bond at the ethylamino site.
Explanation: The starting material (secondary amine) has a pKa ~10.5 (charged at pH 7.4).[2] The product (tertiary amide) is neutral.[2] You lost the primary solubilizing force.
Corrective Action:
Immediate: Add a cosolvent.[2] Screen 1-5% DMSO or Cyclodextrin (HP-β-CD) .[1][3][2]
Synthetic Redesign: If solubility is critical, switch chemistry. Use Reductive Amination (reacting the linker with an aldehyde) instead of Acylation. This preserves the nitrogen's basicity (Secondary Amine → Tertiary Amine), maintaining the positive charge and solubility.
Q: My product is an oily residue that is impossible to weigh or handle.
Diagnosis:The "PEG Curse".
Short PEG conjugates often have low melting points and refuse to crystallize.
Protocol: Do not attempt to scrape the oil.
Dissolve the oil in a known volume of dry DMSO to create a stock solution (e.g., 100 mM).
Quantify the concentration using qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) rather than relying on gravimetric weight.[2]
Part 2: Decision Making & Workflow Visualization
The following diagrams illustrate the decision process for troubleshooting and the mechanistic impact of conjugation chemistry on solubility.
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Decision tree to diagnose solubility failures based on the chemical linkage formed (Amide vs. Amine).
Diagram 2: The "Basicity Switch" Mechanism
Caption: Mechanistic comparison showing how amide coupling neutralizes the solubilizing charge, whereas reductive amination preserves it.
Part 3: Experimental Protocols
Protocol 1: Cosolvent Solubility Screening
Use this to determine the optimal formulation for biological assays.
Objective: Determine the maximum kinetic solubility of the conjugate in aqueous buffer.
Step
Action
Technical Note
1
Prepare a 50 mM stock solution of the conjugate in DMSO .
Ensure the DMSO is anhydrous to prevent hydrolysis during storage.
Lawrence, K., et al. (2020). The impact of linker length and composition on PROTACs.[4]Nature Reviews Drug Discovery .[1][2] (Context: Discusses how short PEG linkers fail to solubilize large warheads).
BenchChem Technical Support. (2025). Purification of Amino-PEG12-Acid Conjugates. (Context: General purification strategies for oily PEG-amine conjugates).
Walker, M. (2023).[2] Solubility Enhancement of Hydrophobic Drugs using PEG copolymers.[5][6]Sigma-Aldrich Technical Guides .[1][3][2] (Context: Thermodynamics of PEG shielding).
PubChem Compound Summary. (2025). Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-.[1][3][2]National Library of Medicine . (Context: Physicochemical properties of the linker).
Klein, P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability and Solubility.[7]Journal of Medicinal Chemistry . (Context: Comparison of amine vs. amide linkages in PROTACs).
Technical Support Center: Purification of 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol
Ticket ID: #PEG-AMINE-001 Subject: Flash Chromatography Optimization for Secondary Amino-PEG-Alcohols Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Molecule & The Challenge You are atte...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PEG-AMINE-001
Subject: Flash Chromatography Optimization for Secondary Amino-PEG-Alcohols
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Molecule & The Challenge
You are attempting to purify 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol . From a chromatographic perspective, this molecule presents a "perfect storm" of challenges:
Secondary Amine (
): It is highly basic. On standard silica, it will protonate via interaction with acidic silanols (), leading to severe peak tailing or irreversible adsorption.
PEG Backbone: The ether linkages make the molecule highly polar and hydrophilic.
Lack of Chromophore: It lacks aromatic rings or conjugated
-systems, rendering standard UV detection (254 nm) useless.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Method Selection (Decision Matrix)
Before mixing solvents, determine your available stationary phase.[1] Use the logic flow below to select the optimal mode.
Caption: Decision matrix for stationary phase selection. Amine-bonded silica is preferred to avoid mobile phase modifiers.
Module 2: Normal Phase Protocols (Silica)
Protocol A: The "Gold Standard" (DCM/MeOH with Base)
Use this if you are using standard silica cartridges.
The secondary amine will streak unless you "mask" the silica surface. We utilize Ammonium Hydroxide (
) rather than Triethylamine (TEA) because is volatile and easier to remove from the high-boiling PEG-alcohol product.
Mobile Phase Preparation (Critical):
DCM and aqueous
are immiscible. You must use Methanol as a "bridge" solvent.
Component
Role
Composition (Isocratic or Gradient)
Solvent A
Weak Solvent
Dichloromethane (DCM)
Solvent B
Strong Solvent
Methanol (MeOH) containing 1%
Modifier
Silanol Blocker
28-30% Aqueous Ammonium Hydroxide
Step-by-Step Mixing Procedure:
Prepare Solvent B: In a 1L bottle, add 990 mL of Methanol.
Add Modifier: Add 10 mL of concentrated
(28-30%). Shake vigorously.
Run Gradient:
Equilibrate column with 100% DCM (5 CV).
0–5 min: 0% B (100% DCM).
5–20 min: 0%
20% B (DCM/MeOH/NH4OH).
Note: The amine typically elutes between 5-15% MeOH.
Troubleshooting Phase Separation:
If your mobile phase turns cloudy, the water content from the
is too high for the DCM ratio.
Fix: Premix a specific isocratic blend (e.g., DCM:MeOH:NH4OH = 90:9:1) in a single bottle. The MeOH solubilizes the water into the DCM.
Protocol B: Amine-Functionalized Silica
Use this if available (e.g., Biotage KP-NH, Teledyne amine).
This stationary phase has propyl-amine groups bonded to the surface. The surface is basic, preventing your product from sticking.[2]
Use this if Normal Phase fails to separate impurities.
At neutral pH (pH 7), your secondary amine is protonated (
), making it highly soluble in water and causing it to elute in the void volume (no retention). You must deprotonate it to make it hydrophobic enough to stick to C18.
Parameter
Condition
Column
C18 (ensure it is "high pH stable" or "hybrid" silica)
Solvent A
10 mM Ammonium Bicarbonate in Water (pH ~8.5)
Solvent B
Acetonitrile (ACN)
Gradient
0% B 50% B over 15 CV
Mechanism: At pH 8.5, the amine is neutral (Free Base). It will partition into the C18 chain.
Warning: Do not use standard silica-based C18 columns above pH 8 for prolonged periods unless they are rated for it (e.g., Gemini, XBridge, or specific Flash C18 cartridges).
Module 4: Detection (The "Invisible Peak" Issue)
Since 2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol has no chromophore, UV 254nm will show a flat line.
Option 1: ELSD / CAD (Recommended)
Evaporative Light Scattering Detectors see everything that is less volatile than the mobile phase.
Setting: Set drift tube temperature to 40°C (low) because your product is an oil and might have some volatility.
Option 2: Chemical Staining (For TLC)
If you are collecting fractions blindly, check them via TLC using these specific stains:
Result: Secondary amines turn faint pink/red (unlike primary amines which turn deep blue/purple). Heat strongly.
Iodine (
) Chamber: Universal.
Result: Brown spot.[4][5] Very effective for PEGs.
Dragendorff’s Reagent:
Result: Orange spot on yellow background. Highly specific for nitrogen-containing compounds.
Troubleshooting & FAQs
Q1: My compound is streaking across 20 fractions on silica.
Cause: You likely forgot the amine modifier, or the concentration is too low.
Fix: Flush the column with DCM:MeOH:TEA (90:10:1). The strong base will displace your product in a tight band.
Q2: I see a peak at the solvent front (Void Volume) on C18.
Cause: The pH is too low. Your amine is ionized (
) and acting like a salt.
Fix: Switch to Protocol C (Ammonium Bicarbonate buffer). If you cannot use high pH, use an ion-pairing agent like 0.1% TFA, but be aware this makes the salt form.
Q3: Can I use Acetone instead of Methanol?
Answer: Avoid Acetone with primary/secondary amines. Acetone can react with amines to form imines (Schiff bases) inside the column, destroying your product. Stick to Methanol or Ethanol.
References
Biotage. (2018).[6] Successful Flash Chromatography: The Chemist’s Guide.Link
Teledyne ISCO. (n.d.). Purification of Amine Compounds using RediSep Rf Amine Columns.Link
Reich, H. J. (2017). Common TLC Stains.[5][7] University of Wisconsin-Madison. Link
Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] Journal of Organic Chemistry, 43(14), 2923–2925. Link
Sielc Technologies. (n.d.). Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column.Link